Validated Utility: Proven Role as the Penultimate Intermediate in the Synthesis of Aurora B/C Inhibitor GSK1070916
The compound has a documented and specific role in the synthesis of GSK1070916, a potent and selective ATP-competitive inhibitor of Aurora B/C kinases [1]. This distinguishes it from other dihalogenated azaindole analogs (e.g., 4-bromo-3-iodo, 6-bromo-2-iodo) that do not share this direct, validated link to a specific, well-characterized advanced lead compound [2]. While the comparator analog may possess generic kinase inhibition potential , it lacks this high-value, peer-reviewed synthetic validation.
| Evidence Dimension | Validated synthetic application |
|---|---|
| Target Compound Data | Direct precursor to GSK1070916 (IC50 = 3.5 nM for Aurora B) [1] |
| Comparator Or Baseline | 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 943322-47-2) [2] |
| Quantified Difference | Target compound is a validated intermediate for a high-potency inhibitor; comparator is a generic building block without a linked high-impact publication. |
| Conditions | Peer-reviewed journal article describing lead optimization of a 7-azaindole series [1]. |
Why This Matters
Procuring this specific regioisomer is essential for replicating published synthetic procedures for GSK1070916 or conducting SAR studies within this defined chemical series.
- [1] Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. View Source
- [2] PubChem. (2026). 4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CID 71748397). Retrieved January 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/71748397 View Source
